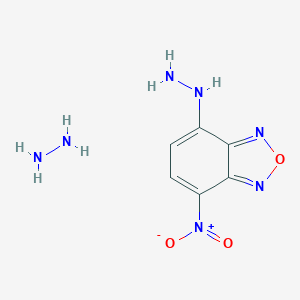

4-Hydrazino-7-nitro-benzofurazan hydrazine adduct

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hydrazine;(4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O3.H4N2/c7-8-3-1-2-4(11(12)13)6-5(3)9-14-10-6;1-2/h1-2,8H,7H2;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIOAKMSUDUCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NN.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584942 | |

| Record name | Hydrazine--4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131467-87-3 | |

| Record name | 2,1,3-Benzoxadiazole, 4-hydrazinyl-7-nitro-, compd. with hydrazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131467-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine--4-hydrazinyl-7-nitro-2,1,3-benzoxadiazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydrazino-7-nitro-benzofurazan hydrazine adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Hydrazino-7-Nitrobenzofurazan Hydrazine Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 4-hydrazino-7-nitrobenzofurazan hydrazine adduct, a key reagent in biomedical and analytical research. This document details the proposed synthesis, chemical properties, and primary applications, with a focus on experimental protocols and data presentation for a scientific audience.

Introduction

4-Hydrazino-7-nitrobenzofurazan, commonly known as NBD-hydrazine (NBD-H), and its hydrazine adduct (NBD-H·N₂H₄), are highly sensitive fluorogenic reagents.[1] The core structure, 7-nitrobenzofurazan (also known as 7-nitro-2,1,3-benzoxadiazole), is a non-fluorescent moiety that becomes intensely fluorescent upon reaction with primary or secondary amines, and in the case of NBD-H, with carbonyl compounds. This property makes the 4-hydrazino-7-nitrobenzofurazan hydrazine adduct an invaluable tool for the fluorescent labeling and detection of aldehydes and ketones in biological and chemical systems.[1]

The synthesis of this adduct begins with the precursor 4-chloro-7-nitrobenzofurazan (NBD-Cl), which undergoes nucleophilic substitution with hydrazine. The resulting product is a stable adduct of 4-hydrazino-7-nitrobenzofurazan with a molecule of hydrazine.

Physicochemical Properties and Specifications

A summary of the key quantitative data for the starting material and the final product is presented in Table 1. This information is crucial for reaction setup, characterization, and application.

| Property | 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | 4-Hydrazino-7-nitrobenzofurazan Hydrazine Adduct (NBD-H·N₂H₄) |

| CAS Number | 10199-89-0 | 131467-87-3 |

| Molecular Formula | C₆H₂ClN₃O₃ | C₆H₅N₅O₃·H₄N₂ |

| Molecular Weight | 199.55 g/mol | 227.18 g/mol |

| Appearance | Powder | Reddish-yellow to orange to brown powder or crystals |

| Melting Point | 97-99 °C | Not specified |

| Purity | ≥98% | ≥97% - >98.0% (HPLC) |

| Solubility | Chloroform: 50 mg/mL | DMSO: ≥10 mg/mL; PBS (pH 7.2): 0.1-1 mg/mL |

| Excitation Maximum (λex) | Not applicable (non-fluorescent) | 468 nm (after reaction with carbonyls) |

| Emission Maximum (λem) | Not applicable (non-fluorescent) | 535 nm (after reaction with carbonyls) |

Synthesis of 4-Hydrazino-7-Nitrobenzofurazan Hydrazine Adduct

Proposed Experimental Protocol

Materials:

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or another suitable polar aprotic solvent)

-

Dichloromethane (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-7-nitrobenzofurazan in ethanol.

-

Addition of Hydrazine: While stirring, add an excess of hydrazine hydrate to the solution. The reaction is expected to be exothermic, so the addition may need to be controlled to maintain a stable temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 1 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (NBD-Cl) is consumed.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator. The residue is then redissolved in dichloromethane and washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude 4-hydrazino-7-nitrobenzofurazan hydrazine adduct can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to afford the final product as a crystalline solid.

Note: This is a proposed protocol and should be optimized with appropriate safety precautions in a laboratory setting. Hydrazine is toxic and should be handled in a well-ventilated fume hood.

Visualized Workflows and Mechanisms

Synthesis Workflow

The logical flow of the synthesis of 4-hydrazino-7-nitrobenzofurazan hydrazine adduct is depicted in the following diagram.

Mechanism of Action: Carbonyl Labeling

The primary application of the synthesized adduct is the fluorescent labeling of aldehydes and ketones. The hydrazine moiety reacts with the carbonyl group to form a stable, highly fluorescent hydrazone derivative.

Conclusion

This technical guide provides a foundational understanding of the synthesis and application of 4-hydrazino-7-nitrobenzofurazan hydrazine adduct for a scientific audience. While a detailed, publicly available experimental protocol for the synthesis remains elusive, the proposed methodology, based on established chemical principles, offers a practical starting point for its preparation in a laboratory setting. The provided data and workflow diagrams are intended to facilitate further research and application of this important fluorogenic probe in drug development and other scientific disciplines.

References

An In-depth Technical Guide to the Reaction Mechanism of NBD-H with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) and aldehydes. NBD-H is a valuable fluorogenic probe utilized for the detection and quantification of aldehydes in various biological and chemical systems. This document details the underlying chemistry, quantitative data, experimental procedures, and visual representations of the reaction pathways and workflows.

Core Reaction Mechanism

The reaction of NBD-H with aldehydes proceeds via a well-established nucleophilic addition-elimination mechanism, also known as a condensation reaction. The reaction is typically acid-catalyzed.

The process can be broken down into two key steps:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazine group of NBD-H acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a transient tetrahedral intermediate known as a carbinolamine.

-

Elimination (Dehydration): The carbinolamine intermediate is unstable and readily undergoes dehydration (loss of a water molecule). Protonation of the hydroxyl group in the carbinolamine under acidic conditions facilitates its departure as water, leading to the formation of a stable hydrazone adduct with a carbon-nitrogen double bond (C=N).

The resulting NBD-hydrazone is a highly conjugated and fluorescent molecule, which is the basis for its use as a detection reagent. NBD-H itself is non-fluorescent or weakly fluorescent, and the significant increase in fluorescence upon reaction with an aldehyde allows for sensitive detection.

Quantitative Data

Table 1: Spectroscopic Properties of NBD-Aldehyde Adducts

| Property | Value | Notes |

| Excitation Maximum (λex) | ~468 nm | In the presence of aldehydes.[1] |

| Emission Maximum (λem) | ~535 nm | In the presence of aldehydes.[1] |

| Molar Absorptivity (ε) | Varies with aldehyde | Dependent on the specific hydrazone formed. |

| Fluorescence Quantum Yield (Φ) | Varies with aldehyde | Generally, a significant increase from near-zero for NBD-H. Aromatic aldehydes may yield adducts with higher quantum yields than aliphatic aldehydes. |

Table 2: Factors Influencing Reaction Rate

| Factor | Effect on Rate | Rationale |

| Aldehyde Structure | ||

| Electronic Effects | Electron-withdrawing groups on the aldehyde increase the rate. | Increases the electrophilicity of the carbonyl carbon. |

| Steric Hindrance | Increased steric hindrance around the carbonyl group decreases the rate. | Hinders the approach of the nucleophilic NBD-H. |

| Reaction Conditions | ||

| pH | Acid catalysis is generally required. | Protonation of the carbonyl oxygen increases its electrophilicity, and protonation of the carbinolamine hydroxyl group facilitates its removal as water. |

| Solvent | Aprotic solvents like acetonitrile or methanol are commonly used. | Solubilizes both reactants. |

| Temperature | Increased temperature generally increases the rate. | Provides the necessary activation energy for the reaction. |

Experimental Protocols

The following protocols are generalized procedures for the derivatization of aldehydes with NBD-H for analytical purposes, such as HPLC-fluorescence detection, and for the synthesis and purification of the NBD-hydrazone adduct.

Protocol for Derivatization of Aldehydes for HPLC Analysis

This protocol is adapted from standard procedures for the derivatization of carbonyl compounds for HPLC analysis.

Materials:

-

NBD-H solution (e.g., 1 mM in methanol or acetonitrile)

-

Aldehyde standard or sample solution

-

Acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl))

-

HPLC-grade solvent (e.g., acetonitrile or methanol)

-

Vials for reaction and HPLC analysis

Procedure:

-

Sample Preparation: Prepare a solution of the aldehyde-containing sample in a suitable solvent.

-

Derivatization Reaction:

-

In an HPLC vial, mix the aldehyde solution with an excess of the NBD-H solution.

-

Add a catalytic amount of acid (e.g., to a final concentration of 0.025% TFA).

-

Vortex the mixture gently.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 60°C) for a specific duration (e.g., 30-60 minutes). The optimal time and temperature may need to be determined empirically for different aldehydes.

-

Quenching (Optional): The reaction can be quenched by adding a neutralizing agent if necessary, although for many HPLC applications, direct injection is possible.

-

HPLC Analysis: Inject an aliquot of the reaction mixture directly into the HPLC system equipped with a fluorescence detector set to the appropriate excitation and emission wavelengths for the NBD-hydrazone (~468 nm and ~535 nm, respectively).

Protocol for Synthesis and Purification of NBD-Aldehyde Adduct

This protocol provides a general method for the synthesis of NBD-hydrazones for use as standards or for further characterization.

Materials:

-

NBD-H

-

Aldehyde of interest

-

Anhydrous solvent (e.g., ethanol or methanol)

-

Catalytic amount of glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Thin-layer chromatography (TLC) supplies

-

Purification supplies (e.g., silica gel for column chromatography or recrystallization solvents)

Procedure:

-

Reaction Setup:

-

Dissolve NBD-H (1 equivalent) in the anhydrous solvent in a round-bottom flask.

-

Add the aldehyde (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

-

Reaction:

-

Stir the reaction mixture at room temperature or under reflux.

-

Monitor the progress of the reaction by TLC until the starting material (NBD-H) is consumed.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration and wash with a small amount of cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by either recrystallization from a suitable solvent system or by silica gel column chromatography to obtain the pure NBD-hydrazone.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

-

References

An In-depth Technical Guide to the Photophysical Properties of 4-Hydrazino-7-Nitrobenzofurazan (NBD-H)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazino-7-nitrobenzofurazan, also known as 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H), is a valuable fluorogenic probe in biological and chemical research. Its utility lies in its ability to react with specific functional groups, primarily aldehydes and ketones, resulting in a significant increase in fluorescence. This "turn-on" fluorescent property makes NBD-H a highly sensitive reagent for the detection and quantification of carbonyl compounds in various samples, including biological systems. This guide provides a comprehensive overview of the core photophysical properties of NBD-H, detailed experimental protocols, and a visual representation of its synthesis and reaction mechanisms.

Core Photophysical Properties

NBD-H is characterized by its environment-sensitive fluorescence. In its unreacted form, NBD-H is generally considered to be non-fluorescent or to possess very weak fluorescence. This is attributed to efficient non-radiative decay pathways. However, upon covalent reaction with aldehydes or ketones to form a stable hydrazone, a significant enhancement of fluorescence is observed. This fluorescence arises from an intramolecular charge transfer (ICT) process within the newly formed NBD-hydrazone conjugate.

Quantitative Photophysical Data

Table 1: Photophysical Properties of Unreacted NBD-H and Related NBD Derivatives

| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| 4-Hydrazino-7-nitrobenzofurazan (NBD-H) | Various | ~470 | Not Reported | Very Low / Non-fluorescent | Not Reported |

| N-Methyl-4-amino-7-nitrobenzofurazan | Water | Not Reported | Not Reported | 0.04 | Not Reported |

| N,N-Dimethyl-4-amino-7-nitrobenzofurazan | Water | Not Reported | Not Reported | 0.008 | Not Reported |

Table 2: Photophysical Properties of NBD-H Reaction Products (Hydrazones)

| Analyte | Solvent | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Notes |

| Aldehydes/Ketones | General | ~468 | ~535 | Highly fluorescent product.[1] |

| Propionaldehyde | Acetonitrile/0.025% TFA | 470 | 550 | Used for HPLC detection. |

| Acetone | Methanol | 493 | 552 | Product of reaction with N-methyl-4-hydrazino-7-nitrobenzofurazan. |

Synthesis of 4-Hydrazino-7-nitrobenzofurazan (NBD-H)

The synthesis of NBD-H is typically achieved through the nucleophilic aromatic substitution of a halogen atom from a precursor molecule, most commonly 4-chloro-7-nitrobenzofurazan (NBD-Cl), with hydrazine.

Experimental Protocol: Synthesis of NBD-H

Materials:

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or other suitable solvent like methanol or acetonitrile)

-

Sodium bicarbonate (NaHCO₃) (optional, to neutralize HCl byproduct)

-

Dichloromethane (for extraction)

-

1N Hydrochloric acid (for workup)

-

Silica gel for column chromatography (for purification)

Procedure:

-

Dissolve 4-chloro-7-nitrobenzofurazan (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (typically a molar excess, e.g., 2-5 equivalents) to the solution. If desired, sodium bicarbonate (excess) can be added to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for a period ranging from one to several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

If the reaction mixture is alkaline, neutralize it with 1N HCl.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-hydrazino-7-nitrobenzofurazan.

Caption: Synthesis of 4-Hydrazino-7-nitrobenzofurazan (NBD-H).

Reaction with Carbonyl Compounds: Signaling Pathway

The primary application of NBD-H as a fluorescent probe is its reaction with aldehydes and ketones to form highly fluorescent hydrazone derivatives. This reaction is a classic nucleophilic addition-elimination at the carbonyl carbon.

Reaction Mechanism

The lone pair of electrons on the terminal nitrogen of the hydrazine group of NBD-H acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to form the stable, conjugated, and highly fluorescent NBD-hydrazone. The reaction is often catalyzed by a small amount of acid.

References

An In-depth Technical Guide to the Chemical Properties of 4-Hydrazino-7-Nitro-Benzofurazan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-hydrazino-7-nitro-benzofurazan (NBD-H), a versatile fluorogenic reagent. The information is curated for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work.

Core Chemical and Physical Properties

4-Hydrazino-7-nitro-benzofurazan, also known as NBD-H, is a heterocyclic aromatic compound notable for its utility as a fluorescent labeling agent. While it is not fluorescent in its native state, it reacts with primary and secondary amines, as well as aldehydes and ketones, to yield highly fluorescent derivatives. This property makes it an invaluable tool in various analytical and biological applications.

General Properties

A summary of the fundamental properties of NBD-H is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₅N₅O₃ | [1][2] |

| Molecular Weight | 195.14 g/mol | [1][2] |

| CAS Number | 90421-78-6 | [1][3] |

| Appearance | Beige to yellow-red or orange to brown solid/powder | [4] |

| IUPAC Name | (4-nitro-2,1,3-benzoxadiazol-7-yl)hydrazine | [1] |

Note: Some commercial preparations of NBD-H exist as a hydrazine adduct, with a molecular formula of C₆H₅N₅O₃·H₄N₂ and a corresponding molecular weight of 227.18 g/mol .[4]

Spectroscopic Properties

The key characteristic of NBD-H is its fluorogenic nature. The reaction products of NBD-H with aldehydes and ketones exhibit strong fluorescence.

| Spectroscopic Property | Wavelength (nm) | Conditions |

| Excitation Maximum (λex) | 468 - 470 | In the presence of aldehydes or ketones |

| Emission Maximum (λem) | 535 - 550 | In the presence of aldehydes or ketones |

The fluorescent properties of NBD-H derivatives make them suitable for detection using standard fluorescence spectroscopy and microscopy techniques.

Solubility

Quantitative solubility data for NBD-H is crucial for its effective use in experimental settings.

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (220.09 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can affect solubility. |

| Water | 10 mg/mL (44.02 mM) | Requires sonication and warming to 60°C. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Slightly soluble (0.1-1 mg/ml) | |

| Acetonitrile | Soluble | For the related compound N-methyl-4-hydrazino-7-nitrobenzofurazan. |

| Methanol | Soluble | For the related compound N-methyl-4-hydrazino-7-nitrobenzofurazan. |

Synthesis and Reactivity

Synthesis

The synthesis of 4-substituted-7-nitro-2,1,3-benzoxadiazoles, including NBD-H, typically proceeds via the nucleophilic substitution of a halogen on the precursor 4-chloro-7-nitrobenzofurazan (NBD-Cl).

Experimental Workflow for Synthesis of NBD Derivatives

Caption: General workflow for the synthesis of NBD-H from NBD-Cl.

A general protocol involves reacting NBD-Cl with hydrazine hydrate in a suitable solvent such as acetonitrile or methanol. The reaction is often carried out in the presence of a mild base, like sodium bicarbonate, to neutralize the hydrochloric acid formed as a byproduct. The reaction mixture is typically heated to facilitate the substitution. Purification of the resulting NBD-H is commonly achieved through column chromatography.

Reactivity with Carbonyl Compounds

The primary application of NBD-H stems from its reaction with aldehydes and ketones to form stable, fluorescent hydrazone derivatives. This reaction is a nucleophilic addition-elimination (condensation) reaction.

Reaction Mechanism of NBD-H with an Aldehyde

Caption: Reaction of NBD-H with an aldehyde to form a fluorescent hydrazone.

This reaction is highly specific for carbonyl groups and proceeds under mild conditions, making it suitable for the derivatization of sensitive biological molecules.

Experimental Protocols

HPLC Derivatization of Aldehydes

NBD-H is frequently used as a pre-column derivatization reagent for the analysis of aldehydes and ketones by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Experimental Workflow for HPLC Analysis

Caption: Workflow for the derivatization and HPLC analysis of aldehydes using NBD-H.

Protocol:

-

Sample Preparation: Prepare a solution of the aldehyde-containing sample in a suitable solvent, such as acetonitrile.

-

Derivatization: To the sample solution, add a solution of NBD-H in acetonitrile, often containing a catalytic amount of an acid like trifluoroacetic acid (TFA). A typical reaction mixture might contain 250 µM NBD-H and the sample, and be allowed to react at room temperature for 1 hour.

-

HPLC Analysis: Inject the reaction mixture onto a reversed-phase HPLC column.

-

Detection: Monitor the elution of the fluorescent hydrazone derivatives using a fluorescence detector with excitation and emission wavelengths set to approximately 470 nm and 550 nm, respectively.

This method allows for the highly sensitive detection of aldehydes, with detection limits reported to be in the femtomole range.

Fluorescent Labeling in Biological Systems

NBD-based probes are extensively used for imaging and sensing in biological systems due to their small size and environmentally sensitive fluorescence.[4][5] NBD-H can be used to label biomolecules containing carbonyl groups, which can be indicative of oxidative stress.

General Protocol for Cellular Imaging:

-

Cell Culture: Culture cells of interest to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).

-

Probe Loading: Prepare a stock solution of NBD-H in DMSO. Dilute the stock solution in an appropriate cell culture medium to the final working concentration.

-

Incubation: Remove the culture medium from the cells and replace it with the NBD-H-containing medium. Incubate the cells for a specific period to allow for probe uptake and reaction with intracellular targets.

-

Washing: After incubation, wash the cells with fresh, probe-free medium or a buffered saline solution to remove any unbound probe.

-

Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the NBD fluorophore.

The specific concentrations, incubation times, and imaging parameters will need to be optimized for each cell type and experimental question.

Safety and Handling

4-Hydrazino-7-nitrobenzofurazan should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information. General hazards associated with this compound include:

-

Skin Irritation: May cause skin irritation.[2]

-

Eye Irritation: May cause serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical.

Conclusion

4-Hydrazino-7-nitro-benzofurazan is a powerful and versatile fluorogenic probe with significant applications in analytical chemistry and biological research. Its ability to selectively react with carbonyl compounds to produce highly fluorescent derivatives enables sensitive detection and quantification of these important functional groups. This technical guide provides a foundational understanding of the chemical properties, reactivity, and experimental applications of NBD-H, serving as a valuable resource for researchers and scientists in the field. Further exploration of its applications in specific biological contexts is a promising area for future research.

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydrazino-7-nitrobenzofurazan | 90421-78-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of NBD-H in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-nitro-2,1,3-benzoxadiazole-labeled hydrazine (NBD-H), a fluorescent probe widely utilized in the detection and quantification of carbonyl compounds. Understanding the solubility of NBD-H in various organic solvents is critical for its effective application in experimental settings, including sample preparation, derivatization reactions, and chromatographic analysis. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a typical workflow for the analysis of carbonyl compounds using NBD-H.

Quantitative Solubility of NBD-H

The solubility of NBD-H has been quantitatively determined in a limited number of solvents. The available data is summarized in Table 1 for easy comparison. It is important to note that for aqueous solutions, solubility can be enhanced by physical methods such as ultrasonication and warming.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 50[1] | 220.09[1] | Requires sonication.[1] Another source indicates solubility of ≥10 mg/mL.[2] |

| Water | 10[1] | 44.02[1] | Requires sonication and heating to 60°C.[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.1 - 1[2] | - | Characterized as slightly soluble.[2] |

Qualitative Solubility and Solvent Compatibility

While extensive quantitative data is limited, NBD-H is generally described as being soluble in most organic solvents.[3] This qualitative assessment is supported by its use in various experimental protocols that employ organic solvents as the reaction medium.

-

Ethanol and Methanol: NBD-H is qualitatively described as soluble in ethanol.[3] Related NBD derivatives, such as NBD-Cl, are commonly dissolved in methanol and ethanol for reaction purposes.[4][5]

-

Acetonitrile: Acetonitrile, often with the addition of a small percentage of trifluoroacetic acid (TFA), is used as a solvent for the derivatization of carbonyl compounds with NBD-H prior to HPLC analysis.[6]

-

Trifluoroacetic Acid (TFA): TFA is also mentioned as a solvent for labeling reactions involving NBD-H.[7]

Experimental Protocol: Determination of NBD-H Solubility

The following is a generalized experimental protocol for determining the solubility of NBD-H in an organic solvent of interest, adapted from the widely used shake-flask method.

Objective: To determine the saturation solubility of NBD-H in a specific organic solvent at a controlled temperature.

Materials:

-

NBD-H (solid)

-

Organic solvent of interest (e.g., ethanol, methanol, acetonitrile, chloroform)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid NBD-H to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Allow the mixture to shake for a sufficient duration to reach equilibrium (typically 24-72 hours). It is advisable to conduct preliminary experiments to determine the time required to achieve a stable concentration.

-

-

Phase Separation:

-

After equilibration, cease shaking and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. The diluent is often the same solvent used for dissolution or the mobile phase for the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted NBD-H solution using a pre-validated analytical method.

-

Prepare a calibration curve using standard solutions of NBD-H of known concentrations to accurately quantify the NBD-H concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of NBD-H in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or molarity (mol/L).

-

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described.

Caption: Workflow for Determining NBD-H Solubility.

Caption: Workflow for Carbonyl Detection using NBD-H.

References

- 1. nbd-h [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. unitedchem.com [unitedchem.com]

- 4. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Determination of Water Content in Organic Solvents by Naphthalimide Derivative Fluorescent Probe | Semantic Scholar [semanticscholar.org]

- 7. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione [mdpi.com]

An In-depth Technical Guide to the Early Applications of 4-Hydrazino-7-Nitrobenzofurazan (NBD-H)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazino-7-nitrobenzofurazan, also known as 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H), emerged in the late 20th century as a significant tool in the field of bioanalytical chemistry. Its primary early application centered on its utility as a highly sensitive fluorescent labeling reagent, particularly for the detection and quantification of carbonyl compounds such as aldehydes and ketones. This technical guide provides a comprehensive overview of the foundational applications of NBD-H, detailing experimental protocols, quantitative data, and the underlying chemical principles for researchers and professionals in drug development and related scientific fields.

The core principle behind the utility of NBD-H lies in its chemical reactivity. The hydrazine moiety of the NBD-H molecule readily reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone derivative. While NBD-H itself is non-fluorescent, the resulting NBD-hydrazone is intensely fluorescent, with excitation and emission maxima in the visible spectrum, making it an ideal probe for sensitive detection in complex biological and environmental samples.[1] This fluorogenic property was quickly harnessed for various analytical techniques, most notably high-performance liquid chromatography (HPLC).

Core Applications

The early applications of NBD-H predominantly revolved around its ability to tag and quantify carbonyl compounds, which are often biomarkers for oxidative stress and cellular damage.

Detection of Aldehydes and Ketones

The reaction of NBD-H with aldehydes and ketones forms the basis of its most widespread early use. This derivatization converts non-fluorescent and often volatile carbonyl compounds into stable, highly fluorescent hydrazones that can be easily detected and quantified. This was particularly valuable for the analysis of:

-

Aliphatic and Aromatic Aldehydes: Early studies demonstrated the successful use of NBD-H for the sensitive determination of a range of aldehydes.

-

Reducing Sugars: The open-chain form of reducing sugars contains an aldehyde group, making them reactive with NBD-H. This application allowed for the fluorescent labeling and quantification of these important biological molecules.

-

Biomarkers of Oxidative Stress: Lipid peroxidation, a key process in oxidative stress, generates a variety of reactive carbonyl species. NBD-H proved to be a valuable tool for trapping and quantifying these carbonyls, thereby providing a measure of oxidative damage in biological systems.

High-Performance Liquid Chromatography (HPLC)

The stable and fluorescent nature of NBD-hydrazones made them ideal for separation and quantification by reverse-phase HPLC. This combination offered a powerful method for analyzing complex mixtures and quantifying specific carbonyl compounds with high sensitivity and selectivity. Detection limits in the femtomole range were achievable, highlighting the sensitivity of this technique.

Synthesis of 4-Hydrazino-7-nitrobenzofurazan (NBD-H)

The synthesis of NBD-H is typically achieved through the nucleophilic substitution of the chlorine atom in 4-chloro-7-nitrobenzofurazan (NBD-Cl) with hydrazine.

Experimental Protocol: Synthesis of NBD-H

Materials:

-

4-chloro-7-nitrobenzofurazan (NBD-Cl)

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane

-

Hexane

Procedure:

-

Dissolve 4-chloro-7-nitrobenzofurazan (1 mmol) in ethanol (10 mL).

-

To this solution, add hydrazine hydrate (a slight excess, e.g., 1.2 mmol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 30 minutes. A precipitate may form during this time.

-

After cooling to room temperature, add dichloromethane (10 mL) to the suspension and stir for an additional 30 minutes to ensure complete reaction.

-

Remove the solvents under reduced pressure.

-

Wash the resulting solid residue with hexane to remove any unreacted NBD-Cl and other nonpolar impurities.

-

The product, 4-hydrazino-7-nitrobenzofurazan, can be further purified by recrystallization from a suitable solvent system if necessary. The purified product typically appears as a reddish-orange to brown crystalline solid.

Experimental Protocols for Derivatization

The following protocols are based on early methodologies for the derivatization of carbonyl compounds with NBD-H for subsequent analysis.

Protocol 1: Derivatization of Aldehydes and Ketones for HPLC Analysis

This protocol is adapted from the early work of Uzu et al. (1990).

Reagents:

-

NBD-H solution: Prepare a 1 mM solution of NBD-H in acetonitrile.

-

Trifluoroacetic acid (TFA) solution: Prepare a 0.1% (v/v) solution of TFA in acetonitrile.

-

Carbonyl standard solutions: Prepare standard solutions of the aldehydes or ketones of interest in acetonitrile at various concentrations.

-

Sample solution: Prepare the sample containing the carbonyl compounds in a compatible solvent, preferably acetonitrile.

Procedure:

-

To 100 µL of the carbonyl standard or sample solution in a microcentrifuge tube, add 100 µL of the 1 mM NBD-H solution.

-

Add 50 µL of the 0.1% TFA solution to catalyze the reaction.

-

Vortex the mixture briefly and incubate at room temperature (approximately 22°C) for 60 minutes in the dark to prevent photodegradation.

-

After the reaction is complete, the sample is ready for direct injection into an HPLC system.

Protocol 2: Derivatization of Reducing Sugars

Reagents:

-

NBD-H solution: 10 mM in methanol.

-

Hydrochloric acid (HCl): 1 M.

-

Sodium hydroxide (NaOH): 1 M.

-

Sugar standard or sample solution: Dissolved in water or a suitable buffer.

Procedure:

-

To 100 µL of the sugar solution, add 200 µL of the 10 mM NBD-H solution.

-

Add 50 µL of 1 M HCl to acidify the reaction mixture.

-

Heat the mixture at 60°C for 30 minutes in a water bath.

-

Cool the reaction mixture to room temperature and neutralize by adding 50 µL of 1 M NaOH.

-

The derivatized sugar solution is then ready for analysis by HPLC.

Quantitative Data

The following tables summarize key quantitative data from early studies on NBD-H and its derivatives.

| Parameter | Value | Reference |

| Excitation Maximum (λex) of NBD-Hydrazones | ~470 nm | [2] |

| Emission Maximum (λem) of NBD-Hydrazones | ~550 nm | [2] |

Table 1: General Spectroscopic Properties of NBD-Hydrazones.

| Carbonyl Compound | Reaction Conditions | Pseudo-first-order Rate Constant (k') | Reference |

| Propionaldehyde | 0.0025% TFA in acetonitrile at 22°C | 4.2 × 10⁻² min⁻¹ |

Table 2: Reaction Kinetics of NBD-H with Propionaldehyde.

| Analyte | HPLC Detection Limit (fmol) | Reference |

| Propionaldehyde | 35.0 | |

| Heptan-4-one | 673 |

Table 3: HPLC Detection Limits for Carbonyl Compounds Derivatized with NBD-H.

| NBD-Hydrazone Derivative | Solvent | Fluorescence Quantum Yield (Φ) | Reference |

| NBD-aliphatic aldehyde hydrazone | Dioxane | 0.11 | |

| NBD-aromatic aldehyde hydrazone | Dioxane | 0.21 | |

| NBD-NHMe | Water | 0.04 | [1] |

| NBD-NMe₂ | Water | 0.008 | [1] |

Table 4: Fluorescence Quantum Yields of Selected NBD-Hydrazones.

Visualization of Key Processes

Synthesis of NBD-H

Caption: Synthesis of NBD-H from NBD-Cl and Hydrazine.

Derivatization of Carbonyls with NBD-H

Caption: Derivatization of a carbonyl compound with NBD-H.

HPLC Analysis Workflow

Caption: General workflow for HPLC analysis of carbonyls using NBD-H.

Conclusion

The early applications of 4-hydrazino-7-nitrobenzofurazan laid a crucial foundation for the sensitive and specific analysis of carbonyl compounds. Its role as a fluorogenic derivatization agent, particularly in conjunction with HPLC, enabled significant advancements in the study of oxidative stress and the analysis of complex biological and environmental samples. The methodologies and quantitative data established in these initial studies continue to be relevant and have paved the way for the development of a wide array of fluorescent probes and analytical techniques in modern chemical biology and drug development. This guide provides a core technical understanding for researchers looking to apply or build upon these foundational principles.

References

Spectroscopic Characteristics of NBD-H Adducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 7-nitrobenz-2-oxa-1,3-diazole (NBD) adducts, with a particular focus on their formation with biological nucleophiles. The unique spectroscopic properties of NBD and its derivatives have positioned them as invaluable tools in the study of cellular signaling, oxidative stress, and drug metabolism. This document details their fluorescence, absorbance, and nuclear magnetic resonance (NMR) spectroscopic features, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction to NBD and its Adducts

The NBD scaffold is a small, environmentally sensitive fluorophore. Its electron-deficient aromatic system makes it susceptible to nucleophilic aromatic substitution, primarily at the 4-position, displacing a leaving group such as a halide. This reactivity is the foundation of its use as a fluorescent probe for biological nucleophiles. Upon reaction with analytes such as hydrogen sulfide (H₂S), thiols (e.g., cysteine, glutathione), amines, and to some extent, reactive oxygen and nitrogen species (ROS/RNS), NBD forms covalent adducts. This adduction often leads to significant changes in the spectroscopic properties of the NBD moiety, including shifts in absorbance and fluorescence emission maxima, and alterations in fluorescence quantum yield. These changes form the basis for the detection and quantification of various biologically important molecules.

Spectroscopic Properties of NBD-H Adducts

The formation of NBD adducts with various biological nucleophiles results in distinct spectroscopic signatures. These are summarized below for different classes of adducts.

NBD Adducts with Reactive Sulfur Species (RSS)

Hydrogen sulfide and low-molecular-weight thiols are prominent reactive sulfur species in biological systems. Their adducts with NBD are well-characterized.

The reaction of NBD derivatives with H₂S and biothiols like cysteine (Cys) and glutathione (GSH) typically results in a significant change in their fluorescence and absorbance profiles.[1] Many NBD-based probes are designed to be "turn-on" sensors, where the probe itself is weakly fluorescent, but the resulting adduct is highly fluorescent.[2]

Table 1: Spectroscopic Properties of NBD Adducts with Reactive Sulfur Species

| Adduct | λabs (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | λem (nm) | Quantum Yield (Φ) | Reference |

| NBD-SH | 541 | 4000 | 550 | Not widely reported | [3][4] |

| NBD-Cys (N-bound) | 475 | Not widely reported | ~540-550 | Not widely reported | [3] |

| NBD-GSH (S-bound) | 418 | Not widely reported | ~540-550 | Not widely reported | [3] |

| NBD-NAC (S-bound) | 424, 543 | Not widely reported | Not widely reported | Not widely reported | [3] |

| NBD-NHMe | Not widely reported | Not widely reported | Not widely reported | 0.04 | [5] |

| NBD-NMe₂ | Not widely reported | Not widely reported | Not widely reported | 0.008 | [5] |

Note: Spectroscopic properties can vary depending on the solvent and pH.

NMR spectroscopy is a powerful tool for the structural elucidation of NBD adducts, allowing for the unambiguous determination of the site of adduction (e.g., S-alkylation vs. N-alkylation).

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for NBD-Thiol Adducts in DMSO-d₆

| Adduct | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Reference |

| NBD-SH | 8.25 (d, J = 10.2 Hz), 5.75 (d, J = 9.6 Hz) | 148.6, 147.2, 138.3, 123.1, 115.6, 111.5 | [3] |

| NBD-Cys (N-bound) | 8.52 (d, J = 8.4 Hz), 6.42 (d, J = 9.0 Hz), 4.55 (br. s), 3.66 (br. s) | Not reported in detail | [3] |

| NBD-GSH (S-bound) | 8.59 (d, J = 7.8 Hz), 7.64 (d, J = 8.4 Hz), 4.72-4.75 (m), 3.76-3.80 (m), 3.53-3.57 (m), 3.38 (t, J = 6.0 Hz), 2.36 (t, J = 7.2 Hz), 1.90-1.98 (m) | 173.8, 171.3, 171.1, 170.2, 149.6, 143.1, 139.6, 132.9, 132.8, 123.1, 53.5, 51.6, 41.8, 33.5, 31.8, 27.1 | [3] |

| NBD-NAC (S-bound) | 8.60 (d, J = 6.6 Hz), 8.53 (d, J = 6.6 Hz), 7.60 (d, J = 6.6 Hz), 4.66 (d-like), 2.53 (d-like), 1.87 (s) | 171.7, 170.1, 149.7, 143.1, 139.3, 133.0, 132.8, 123.3, 52.1, 33.0, 22.8 | [3] |

NBD Adducts with Reactive Nitrogen and Oxygen Species (RNS/ROS)

The direct spectroscopic characterization of NBD adducts with highly reactive and transient species like nitric oxide (NO), peroxynitrite (ONOO⁻), and superoxide (O₂⁻) is more challenging. However, NBD-based probes have been developed for their detection, indicating the formation of specific, spectroscopically distinct products.

The reaction of NBD-Cl with superoxide (O₂⁻) yields a product with an absorbance maximum at 470 nm and fluorescence emission at 550 nm (when excited at 470 nm).[4] The molar extinction coefficient of this product was determined to be 4000 M⁻¹cm⁻¹.[4] For nitric oxide, NBD methylhydrazine reacts in the presence of a strong acid to form a fluorescent product, N-methyl-4-amino-7-nitrobenzofurazan, which has an absorbance maximum at 459 nm and an emission maximum at 537 nm in acetonitrile.[5]

Detailed NMR data for NBD adducts with RNS and ROS are not as readily available in the literature due to the instability of these adducts.

Experimental Protocols

Synthesis of NBD-Thiol Adducts

3.1.1. Synthesis of 7-Nitrobenzo[c][3][5][6]oxadiazole-4-thiol (NBD-SH) [3]

-

Dissolve 4-chloro-7-nitrobenzo[c][3][5][6]oxadiazole (NBD-Cl) (0.1 g, 0.5 mmol) in 5 mL of methanol.

-

In a separate flask, dissolve anhydrous Na₂S (0.078 g, 1 mmol) in 5 mL of methanol.

-

Slowly add the Na₂S solution to the NBD-Cl solution. The reaction mixture will turn from yellow to deep purple.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Remove the methanol under vacuum to yield a dark purple powder.

-

Purify the crude product by silica gel chromatography using a mobile phase of DCM:MeOH (17:3, v/v) to obtain NBD-SH.

3.1.2. General Synthesis of NBD-Cys, NBD-GSH, and NBD-NAC [3]

-

To a solution of NBD-Cl (0.15 g, 0.7 mmol) in 20 mL of ethanol, add triethylamine (0.146 mL, 1.05 mmol).

-

In a separate flask, prepare a solution of the respective biothiol (cysteine, glutathione, or N-acetylcysteine) (1.4 mmol) in 5 mL of water.

-

Add the biothiol solution to the NBD-Cl solution.

-

Stir the resulting mixture for 3 hours at room temperature.

-

Filter the resulting precipitate and wash it with cold ethanol to obtain the crude product.

-

Purify the crude product by silica gel chromatography using a mobile phase of DCM:MeOH (17:3, v/v).

Spectroscopic Measurements

3.2.1. UV-Vis Absorbance Spectroscopy [3]

-

Prepare stock solutions of the NBD adducts in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare working solutions by diluting the stock solution in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Record the absorbance spectra using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

-

Use the buffer as a blank.

3.2.2. Fluorescence Spectroscopy [1]

-

Prepare samples as described for UV-Vis absorbance spectroscopy.

-

Use a spectrofluorometer to record the emission spectra.

-

Set the excitation wavelength to the absorbance maximum (λabs) of the NBD adduct.

-

Record the emission spectrum over a suitable wavelength range.

-

To determine the quantum yield, use a standard fluorophore with a known quantum yield (e.g., quinine sulfate or rhodamine B) and the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

3.2.3. NMR Spectroscopy [3]

-

Dissolve the purified NBD adduct in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Use the residual solvent peak as a reference for chemical shifts.

Signaling Pathways and Experimental Workflows

H₂S Signaling via Protein Persulfidation

Hydrogen sulfide is a gasotransmitter that exerts many of its biological effects through a post-translational modification known as protein persulfidation.[6][7] This process involves the conversion of a cysteine thiol group (-SH) on a target protein to a persulfide group (-SSH).[8][9] This modification can alter the protein's function, localization, or interaction with other molecules, thereby modulating signaling pathways. NBD-based probes can be utilized to detect this persulfidation event, as the persulfide is a nucleophile that can react with the probe.

Caption: H₂S signaling pathway via protein persulfidation and its detection by an NBD-based probe.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of NBD adducts.

Caption: General experimental workflow for the synthesis and spectroscopic analysis of NBD adducts.

Conclusion

The unique reactivity and environment-sensitive fluorescence of the NBD core make it an exceptional platform for the development of probes for biologically important nucleophiles. The formation of NBD-H adducts with reactive sulfur, nitrogen, and oxygen species provides distinct spectroscopic signatures that can be leveraged for their detection and quantification in complex biological systems. This guide provides a foundational understanding of these spectroscopic characteristics and offers practical protocols for researchers in chemical biology and drug development. The continued exploration of NBD chemistry promises to yield even more sophisticated tools for unraveling the intricacies of cellular signaling and pathology.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spectrophotometric and fluorometric assay of superoxide ion using 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Biology of H2S Signaling through Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging Chemical Biology of Protein Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Luminescence of NBD-H Derivatives: A Technical Guide to Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a cornerstone in the design of fluorescent probes, prized for its compact size and sensitivity to the local environment.[1][2] Derivatives bearing a hydrogen-bound amine at the 4-position (NBD-H) are of particular interest due to their utility in sensing and imaging applications. A critical parameter governing the performance of these fluorophores is their fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed light into emitted fluorescence. This technical guide provides an in-depth exploration of the quantum yield of NBD-H derivatives, presenting key data, experimental methodologies, and conceptual workflows to aid researchers in their application and development.

Data Presentation: Quantum Yield of NBD-H Derivatives

The fluorescence quantum yield of NBD-H derivatives is profoundly influenced by the nature of the amine substituent and the polarity of the surrounding solvent. Generally, NBD adducts of primary aliphatic amines exhibit higher quantum yields than their secondary amine counterparts. Furthermore, a marked decrease in quantum yield is often observed with increasing solvent polarity, with fluorescence being significantly quenched in aqueous environments. This solvatochromism is a key feature of NBD-based fluorophores.

Below are tabulated quantum yields for representative NBD-H derivatives in various solvents.

Table 1: Photophysical Properties of N-(2-aminoethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (Compound 2) [1]

| Solvent | Dielectric Constant | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Toluene | 2.4 | 443 | 27,000 | 516 | 73 | 0.95 |

| Dichloromethane | 8.9 | 458 | 26,000 | 525 | 67 | 0.88 |

| Acetone | 21.0 | 455 | 24,000 | 530 | 75 | 0.65 |

| Acetonitrile | 36.6 | 454 | 24,000 | 533 | 79 | 0.58 |

| Ethanol | 25.3 | 464 | 20,000 | 538 | 74 | 0.30 |

| Methanol | 33.0 | 465 | 15,000 | 540 | 75 | 0.18 |

| Water | 80.1 | 472 | 18,000 | 555 | 83 | 0.06 |

Table 2: Photophysical Properties of N-(azetidin-3-yl)-7-nitro-2,1,3-benzoxadiazol-4-amine (Compound 4) [1]

| Solvent | Dielectric Constant | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Toluene | 2.4 | 472 | 24,000 | 532 | 60 | 0.80 |

| Dichloromethane | 8.9 | 485 | 23,000 | 542 | 57 | 0.72 |

| Acetone | 21.0 | 486 | 21,000 | 548 | 62 | 0.55 |

| Acetonitrile | 36.6 | 486 | 21,000 | 550 | 64 | 0.48 |

| Ethanol | 25.3 | 493 | 18,000 | 550 | 57 | 0.20 |

| Methanol | 33.0 | 494 | 13,000 | 551 | 57 | 0.12 |

| Water | 80.1 | 499 | 15,000 | 553 | 54 | 0.04 |

Table 3: Quantum Yields of NBD-Amine Derivatives in Methanol [3]

| Derivative Type | Quantum Yield (Φ) |

| Primary Aliphatic Amine | 0.3 |

| Secondary Aliphatic Amine | < 0.1 |

Experimental Protocols: Measuring Relative Fluorescence Quantum Yield

The determination of fluorescence quantum yield is a critical step in the characterization of any new fluorophore. The comparative method, which measures the fluorescence of an unknown sample relative to a standard of known quantum yield, is widely used due to its straightforward implementation.[4]

Principle

The relative fluorescence quantum yield (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)[5]

Where:

-

Φ_ref is the quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts sample and ref denote the sample and the reference, respectively.

Materials

-

Spectroscopic grade solvents

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Fluorescence spectrometer

Methodology

-

Standard and Sample Preparation:

-

Prepare a stock solution of the quantum yield standard of a known concentration in the appropriate solvent.

-

Prepare a stock solution of the NBD-H derivative of a known concentration in the same solvent as the standard, if possible. If different solvents must be used, their refractive indices will need to be accounted for in the calculation.

-

Prepare a series of dilutions for both the standard and the sample with absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.[4]

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the excitation wavelength that will be used for the fluorescence measurements.

-

-

Fluorescence Measurement:

-

Using a fluorescence spectrometer, record the fluorescence emission spectrum for each dilution of the standard and the sample.

-

It is essential to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).

-

For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope (m) of the linear fit for both the standard (m_ref) and the sample (m_sample).

-

Calculate the quantum yield of the sample using the modified equation:

Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²)[4]

-

Mandatory Visualizations

Signaling and Quenching Mechanisms in NBD-Based Probes

NBD-based fluorescent probes often employ mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET) to modulate their fluorescence output in response to specific analytes or environmental changes.

Caption: Key fluorescence modulation mechanisms in NBD probes.

Experimental Workflow for Synthesis and Characterization of NBD-H Derivatives

The development of novel NBD-H derivatives follows a structured workflow from synthesis to photophysical characterization.

Caption: From synthesis to application of NBD-H derivatives.

Logical Relationship for Quantum Yield Calculation

The calculation of the relative quantum yield involves a series of measurements and a final calculation based on a reference standard.

Caption: Inputs for relative quantum yield calculation.

References

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Carbonyl Derivatization using 4-hydrazino-7-nitro-benzofurazan hydrazine adduct (NBD-H)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive carbonyl species (RCS), primarily aldehydes and ketones, are generated endogenously through processes like lipid peroxidation and are implicated in a variety of pathological conditions due to their ability to form adducts with proteins, nucleic acids, and lipids. The quantification of these carbonyl compounds is crucial for understanding their role in disease and for the development of therapeutic interventions. 4-hydrazino-7-nitro-benzofurazan (NBD-H) is a derivatizing agent that reacts with aldehydes and ketones to form stable, highly fluorescent hydrazone adducts. This property allows for sensitive detection and quantification of carbonyl compounds in various biological samples using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection. These application notes provide a detailed protocol for the derivatization of carbonyl compounds using NBD-H and their subsequent analysis.

Principle of the Method

The derivatization of carbonyl compounds with 4-hydrazino-7-nitro-benzofurazan (NBD-H) is based on the nucleophilic addition of the hydrazine moiety of NBD-H to the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction, typically carried out in an acidic environment, results in the formation of a stable hydrazone. The NBD-H reagent itself is non-fluorescent, but the resulting NBD-hydrazone product is highly fluorescent, with excitation and emission maxima at approximately 470 nm and 550 nm, respectively. This fluorescence allows for highly sensitive and selective quantification of the derivatized carbonyl compounds by HPLC.

Quantitative Data Summary

The following table summarizes the analytical performance of methods utilizing hydrazine-based derivatization for the determination of various carbonyl compounds. While specific data for a comprehensive set of aldehydes and ketones with NBD-H is not extensively published in a single source, the data presented from analogous hydrazine derivatizing agents (e.g., 2,4-dinitrophenylhydrazine (DNPH), 4-hydrazinobenzoic acid (HBA)) provides an expected performance overview.

| Analyte | Derivatizing Agent | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference Matrix |

| Formaldehyde | DNPH | 1 - 200 µg/L | 0.2 µg/L | 0.5 µg/L | Water |

| Acetaldehyde | DNPH | 1 - 200 µg/L | 0.3 µg/L | 0.8 µg/L | Water |

| Acetone | DNPH | 2 - 400 µg/L | 0.5 µg/L | 1.5 µg/L | Water |

| Propionaldehyde | NBD-H | - | - | - | General Application |

| Malondialdehyde | Thiobarbituric Acid | 0.1 - 10 µM | ~0.05 µM | ~0.15 µM | Plasma |

| 4-Hydroxynonenal | DNPH | 0.5 - 50 µM | ~0.1 µM | ~0.3 µM | Tissue Homogenate |

| Various Aldehydes | HBA | 0.05 - 2.0 mg/L | < 0.5 mg/L | - | Beverages[1][2] |

Note: The performance characteristics can vary depending on the specific carbonyl compound, the sample matrix, and the instrumentation used. The data for DNPH and HBA are provided as representative examples of hydrazine-based derivatization methods.

Experimental Protocols

Preparation of Reagents

-

NBD-H Derivatizing Solution (1 mM): Dissolve 1.98 mg of 4-hydrazino-7-nitro-benzofurazan (NBD-H) in 10 mL of acetonitrile. This solution should be prepared fresh and protected from light.

-

Acid Catalyst (0.1% Trifluoroacetic Acid in Acetonitrile): Add 100 µL of trifluoroacetic acid (TFA) to 100 mL of acetonitrile.

-

Sample Diluent (Acetonitrile/Water, 1:1, v/v): Mix equal volumes of HPLC-grade acetonitrile and ultrapure water.

-

Standard Solutions: Prepare stock solutions of the target aldehyde and ketone standards in acetonitrile. Create a series of working standard solutions by diluting the stock solutions with the sample diluent to cover the desired concentration range.

Sample Preparation

The appropriate sample preparation protocol will depend on the biological matrix.

-

Plasma/Serum:

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for the derivatization reaction.[3]

-

-

Tissue Homogenates:

-

Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to remove cellular debris.

-

Collect the supernatant.

-

Perform protein precipitation as described for plasma/serum samples.[3]

-

Derivatization Protocol

-

In a microcentrifuge tube, mix 100 µL of the prepared sample supernatant or standard solution with 100 µL of the 1 mM NBD-H derivatizing solution.

-

Add 50 µL of the 0.1% TFA in acetonitrile solution to catalyze the reaction.

-

Vortex the mixture gently.

-

Incubate the reaction mixture at room temperature for 1 hour, protected from light.

-

After incubation, the sample is ready for HPLC analysis. If necessary, it can be filtered through a 0.22 µm syringe filter before injection.

HPLC Analysis

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the derivatized analytes. An example gradient is as follows:

-

0-5 min: 30% B

-

5-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25-26 min: 80% to 30% B

-

26-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection:

-

Excitation Wavelength: 470 nm

-

Emission Wavelength: 550 nm[4]

-

Mandatory Visualizations

Experimental Workflow

References

- 1. 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. Determination of protein carbonyls in plasma, cell extracts, tissue homogenates, isolated proteins: Focus on sample preparation and derivatization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes and Protocols for Amino Acid Analysis using NBD-H HPLC Method

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of amino acids in various biological samples using a pre-column derivatization High-Performance Liquid Chromatography (HPLC) method with 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H). This method offers high sensitivity and is suitable for the analysis of amino acids in complex matrices such as plasma and tissue homogenates.

Introduction

Amino acid analysis is a critical tool in biomedical research and drug development for understanding physiology, diagnosing metabolic disorders, and assessing nutritional status. The HPLC method employing NBD-H as a derivatizing agent provides a robust and sensitive approach for the quantification of amino acids. NBD-H reacts with the primary and secondary amino groups of amino acids to form stable, highly fluorescent derivatives that can be readily separated and detected by reversed-phase HPLC with fluorescence detection.[1][2] This pre-column derivatization technique enhances the hydrophobicity of the amino acids, allowing for excellent chromatographic separation on C18 columns.[3]

Principle of the Method

The methodology is based on the pre-column derivatization of amino acids with NBD-H. The reaction, typically carried out under alkaline conditions, results in the formation of fluorescent NBD-amino acid adducts. These derivatives are then separated by reversed-phase HPLC using a gradient elution program and detected by a fluorescence detector. The excitation and emission wavelengths for NBD derivatives are typically around 470 nm and 530-550 nm, respectively.[4] Quantification is achieved by comparing the peak areas of the derivatized amino acids in the sample to those of known standards.

Experimental Protocols

Reagents and Materials

-

Amino Acid Standard Mix

-

4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H)

-

Boric acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

-

Syringe filters (0.22 µm)

Sample Preparation

3.2.1. Plasma Samples

-

To 100 µL of plasma, add 100 µL of 10% (w/v) sulfosalicylic acid to precipitate proteins.

-

Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

The filtered supernatant is ready for derivatization.

3.2.2. Tissue Homogenate Samples

-

Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).

-

Add an equal volume of 10% (w/v) trichloroacetic acid (TCA) to the homogenate to precipitate proteins.

-

Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and neutralize it with a suitable base (e.g., NaOH) if necessary.

-

Filter the supernatant through a 0.22 µm syringe filter before derivatization.[6]

Derivatization Procedure

-

Prepare a 0.1 M borate buffer by dissolving boric acid in water and adjusting the pH to 9.0 with NaOH.[4]

-

Prepare a 10 mM NBD-H solution in methanol. This solution should be prepared fresh daily and protected from light.

-

In a microcentrifuge tube, mix 50 µL of the prepared sample or amino acid standard with 100 µL of 0.1 M borate buffer (pH 9.0).

-

Add 100 µL of 10 mM NBD-H solution to the mixture.

-

Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block, protected from light.[7]

-

After incubation, cool the reaction mixture to room temperature.

-

Add 50 µL of 0.1 M HCl to stop the reaction.[4]

-

The derivatized sample is now ready for HPLC analysis.

HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths: Excitation at 470 nm, Emission at 530 nm[7]

-

Gradient Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 5.0 | 90 | 10 |

| 20.0 | 70 | 30 |

| 45.0 | 65 | 35 |

| 46.0 | 20 | 80 |

| 50.0 | 20 | 80 |

| 51.0 | 90 | 10 |

| 60.0 | 90 | 10 |

Data Presentation

The following tables summarize the quantitative data for the analysis of amino acids using a method similar to the NBD-H derivatization protocol, employing the closely related NBD-F reagent. The retention times and validation data are provided as a reference. Retention times with NBD-H are expected to be very similar.

Table 1: Retention Times of NBD-F Derivatized Amino Acids.

| Amino Acid | Retention Time (min) |

| Aspartic Acid | 10.5 |

| Glutamic Acid | 12.3 |

| Asparagine | 15.2 |

| Serine | 16.8 |

| Glutamine | 17.5 |

| Glycine | 18.2 |

| Threonine | 19.1 |

| Arginine | 20.4 |

| Alanine | 22.3 |

| Proline | 25.1 |

| Valine | 28.9 |

| Methionine | 30.2 |

| Isoleucine | 32.5 |

| Leucine | 33.1 |

| Phenylalanine | 35.8 |

| Tryptophan | 37.2 |

| Lysine | 40.1 |

| Histidine | 42.5 |

| Tyrosine | 44.3 |

| Cysteine | 46.7 |

Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and mobile phase conditions.

Table 2: Method Validation Data for NBD-F Derivatized Amino Acids. [3][8]

| Parameter | Result |

| Linearity Range | 0.5 - 500 µmol/L |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.02 - 0.15 µmol/L |

| Intra-day Precision (RSD) | 1.8 - 3.2% |

| Inter-day Precision (RSD) | 2.4 - 4.7% |

| Recovery | 94.9 - 105.2% |

Visualizations

Experimental Workflow

References

- 1. Sample Preparation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]